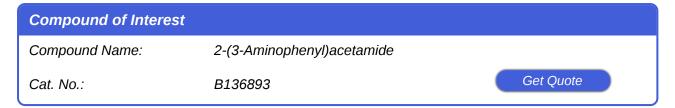


2-(3-Aminophenyl)acetamide: A Key Intermediate in Pharmaceutical Synthesis

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Aminophenyl)acetamide is a valuable chemical intermediate with significant applications in the pharmaceutical industry. Its unique structure, featuring both a reactive primary amine and an acetamide functional group on a phenyl ring, makes it a versatile building block for the synthesis of complex heterocyclic molecules. This document provides detailed application notes and experimental protocols for the use of **2-(3-Aminophenyl)acetamide** as a pharmaceutical intermediate, with a particular focus on its role in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of **2-(3-Aminophenyl)acetamide** is presented in the table below. This data is essential for handling, reaction setup, and characterization of the compound.



Property	Value	Reference
CAS Number	129743-47-1	ChemScene
Molecular Formula	C ₈ H ₁₀ N ₂ O	ChemScene
Molecular Weight	150.18 g/mol	ChemScene
Appearance	Off-white to light brown crystalline powder	Generic Material Property
Purity	≥98%	ChemScene
Melting Point	Not specified (Isomer N-(3- aminophenyl)acetamide: 86-88 °C)	N/A
Solubility	Soluble in polar organic solvents such as methanol, ethanol, and DMSO.	Generic Material Property

Applications in Pharmaceutical Synthesis

The primary application of **2-(3-Aminophenyl)acetamide** in the pharmaceutical sector is as a precursor for the synthesis of complex heterocyclic scaffolds. The aminophenyl moiety is a common feature in many biologically active molecules.

Synthesis of PARP Inhibitors (e.g., Niraparib)

2-(3-Aminophenyl)acetamide is a key precursor for the synthesis of Niraparib, a potent PARP inhibitor used in the treatment of various cancers, including ovarian and breast cancer.[1][2][3] PARP inhibitors function by exploiting deficiencies in DNA repair pathways in cancer cells, leading to synthetic lethality.[4][5][6][7] The synthesis of Niraparib involves the construction of a complex indazole ring system, for which **2-(3-Aminophenyl)acetamide** can serve as a crucial starting material.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of **2-(3-Aminophenyl)acetamide** and its subsequent use in the synthesis of a key intermediate for



PARP inhibitors.

Protocol 1: Synthesis of 2-(3-Aminophenyl)acetamide

This two-step protocol describes the synthesis of **2-(3-Aminophenyl)acetamide** starting from 3-nitrophenylacetic acid.

Step 1: Synthesis of 2-(3-nitrophenyl)acetamide

Materials:

- · 3-Nitrophenylacetic acid
- Thionyl chloride (SOCl₂)
- Ammonia solution (aqueous, concentrated)
- Dichloromethane (DCM)
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath.

Procedure:

- In a round-bottom flask, suspend 3-nitrophenylacetic acid (1 eg) in dichloromethane (DCM).
- Slowly add thionyl chloride (1.2 eq) to the suspension at 0 °C using a dropping funnel.
- Allow the reaction mixture to stir at room temperature for 2 hours, or until the reaction is complete (monitored by TLC).
- Carefully quench the reaction by slowly adding the mixture to a cooled, concentrated ammonia solution.
- Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain crude 2-(3-nitrophenyl)acetamide,
 which can be purified by recrystallization.



Step 2: Reduction of 2-(3-nitrophenyl)acetamide to 2-(3-aminophenyl)acetamide

Materials:

- 2-(3-Nitrophenyl)acetamide
- Palladium on carbon (Pd/C, 10%)
- Methanol (MeOH)
- Hydrogen gas (H₂)
- Filtration apparatus (e.g., Celite pad)

Procedure:

- Dissolve 2-(3-nitrophenyl)acetamide (1 eq) in methanol in a hydrogenation vessel.
- Add a catalytic amount of 10% Pd/C to the solution.
- Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm).
- Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or HPLC).
- Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
- Concentrate the filtrate under reduced pressure to yield 2-(3-aminophenyl)acetamide.

Protocol 2: Synthesis of a Niraparib Intermediate from 2-(3-Aminophenyl)acetamide

This protocol outlines a plausible synthetic route to a key bicyclic intermediate of Niraparib starting from **2-(3-Aminophenyl)acetamide**. This is a representative procedure based on known chemical transformations used in the synthesis of Niraparib and related compounds.

Materials:



• 2-(3-Aminophenyl)acetamide

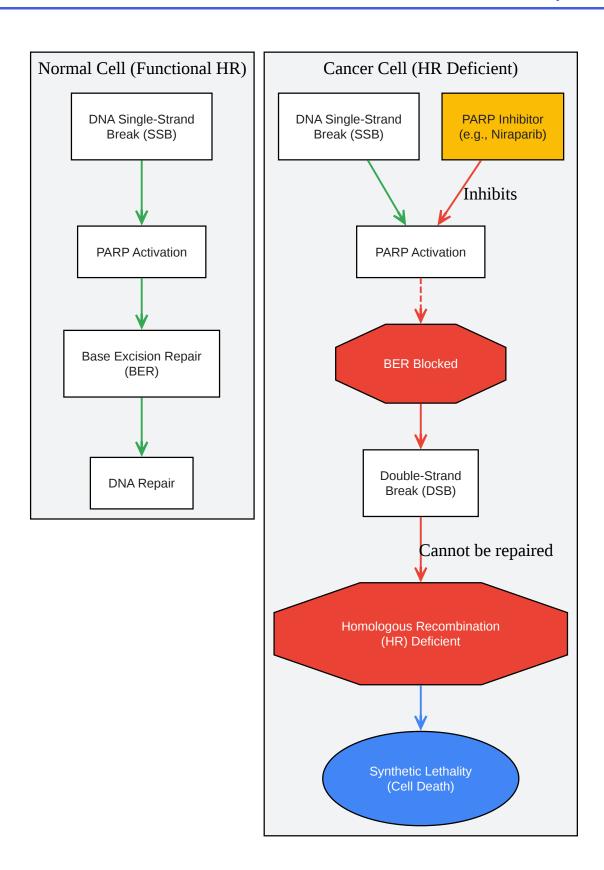
- A suitable dicarbonyl compound (e.g., a protected glutaraldehyde derivative)
- Formic acid
- Solvent (e.g., ethanol, toluene)
- Dehydrating agent (e.g., molecular sieves)
- Round-bottom flask, Dean-Stark trap (optional), reflux condenser, magnetic stirrer.

Procedure:

- To a solution of **2-(3-aminophenyl)acetamide** (1 eq) in a suitable solvent (e.g., ethanol or toluene), add the dicarbonyl compound (1.1 eq).
- Add a catalytic amount of formic acid.
- Heat the reaction mixture to reflux. If using toluene, a Dean-Stark trap can be used to remove water formed during the reaction.
- Monitor the reaction progress by TLC or LC-MS.
- Once the reaction is complete, cool the mixture to room temperature.
- The product may precipitate upon cooling or can be isolated by solvent evaporation followed by purification via column chromatography or recrystallization to yield the desired heterocyclic intermediate.

Visualizations Signaling Pathway



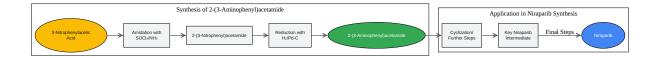


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Caption: PARP inhibitor mechanism of action in cancer cells.



Experimental Workflow



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Caption: Synthetic workflow from starting material to a final drug product.

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